4-(2-(Benzyloxy)ethoxy)-m-anisidine
Description
Position within Substituted Aniline (B41778) Chemistry and Aromatic Ethers
As a derivative of m-anisidine (B1676023), 4-(2-(Benzyloxy)ethoxy)-m-anisidine belongs to the family of substituted anilines. ontosight.ai Aniline and its derivatives are fundamental building blocks in organic synthesis, renowned for their nucleophilic character and their role as precursors to a vast array of dyes, polymers, and pharmaceuticals. The presence of both an amino (-NH2) and a methoxy (B1213986) (-OCH3) group on the benzene (B151609) ring influences the electron density and reactivity of the molecule. nih.gov
Furthermore, the compound is classified as an aromatic ether due to the methoxy and the benzyloxyethoxy substituents. ontosight.ainih.gov Aromatic ethers are characterized by the C-O-C linkage, which is generally stable. fiveable.me The ether functionalities in this compound are significant, as they can influence the compound's solubility, polarity, and conformational flexibility. fiveable.me
Rationale for Comprehensive Chemical Investigation of this Structure
The multifaceted nature of this compound provides a strong rationale for its detailed chemical investigation. The molecule's structure suggests its potential as a valuable intermediate in multi-step synthetic pathways. ontosight.ai The amino group can be readily modified to introduce a wide range of other functionalities, while the benzyloxy group can serve as a protecting group that can be removed under specific conditions to reveal a reactive hydroxyl group.
The combination of a hydrophilic ethoxy chain and a lipophilic benzyloxy group results in an amphiphilic character that could be exploited in the design of new surfactants or other materials with specific interfacial properties. ontosight.ai A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the development of novel compounds.
Overview of Related Chemical Structures and Precedent Research
The significance of this compound can be better understood by examining the established roles of its constituent chemical motifs in organic chemistry.
Anisidine Derivatives in Organic Synthesis
Anisidines, which are methoxy-substituted anilines, are important intermediates in the synthesis of a wide range of organic compounds. wikipedia.orgontosight.ai They are broadly classified into three isomers: ortho-anisidine, meta-anisidine, and para-anisidine. wikipedia.orgwikipedia.orgwikipedia.org The position of the methoxy group relative to the amino group significantly influences the compound's reactivity and the types of products that can be formed.
Dye and Pigment Industry: Anisidine derivatives are foundational in the production of azo dyes. ontosight.ai
Pharmaceuticals: These compounds serve as precursors for the synthesis of various pharmaceuticals, including analgesics and antihistamines. ontosight.ai
Agrochemicals: Certain anisidine derivatives are used in the manufacturing of pesticides and herbicides.
The specific isomer, m-anisidine, which forms the core of the title compound, is a pale yellow oily liquid. nih.govwikipedia.org Its derivatives have been explored for their potential in creating complex molecular architectures. ontosight.ai
Table 1: Physical and Chemical Properties of Anisidine Isomers
| Property | o-Anisidine | m-Anisidine | p-Anisidine |
| IUPAC Name | 2-Methoxyaniline | 3-Methoxyaniline | 4-Methoxyaniline |
| CAS Number | 90-04-0 | 536-90-3 | 104-94-9 |
| Molecular Formula | C₇H₉NO | C₇H₉NO | C₇H₉NO |
| Molar Mass | 123.155 g/mol | 123.155 g/mol | 123.155 g/mol |
| Appearance | Yellow liquid | Pale yellow oily liquid | Light reddish-brown solid |
| Melting Point | 6.2 °C | < 0 °C | 56 to 59 °C |
| Boiling Point | 224 °C | 251 °C | 243 °C |
Data sourced from references nih.govwikipedia.orgwikipedia.orgwikipedia.org
Benzyloxy-Containing Scaffolds in Chemical Research
The benzyloxy group is a common structural motif in organic chemistry, often employed as a protecting group for alcohols and phenols. nih.gov Its stability under a wide range of reaction conditions, coupled with its facile removal by catalytic hydrogenation, makes it a valuable tool in multi-step synthesis.
Beyond its role as a protecting group, the benzyloxy scaffold is a key pharmacophore in a variety of biologically active molecules. nih.gov For instance, the presence of a benzyloxy group is a feature in safinamide, a drug used in the treatment of Parkinson's disease. nih.gov Research has shown that the incorporation of a benzyloxy group can enhance the biological activity of certain compounds. nih.gov For example, benzyloxy-substituted chalcones have been investigated as potent inhibitors of human monoamine oxidase B (hMAO-B). nih.gov
Ethoxy-Functionalized Compounds in Synthesis
The presence of an ethoxy group can affect a compound's boiling point, solubility, and polarity. fiveable.me In the context of this compound, the ethoxy chain provides a spacer between the anisidine core and the benzyloxy group, which can impact how the molecule interacts with other chemical species.
Properties
IUPAC Name |
3-methoxy-4-(2-phenylmethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-16-11-14(17)7-8-15(16)20-10-9-19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUDXBYJVMMYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Benzyloxy Ethoxy M Anisidine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-(2-(Benzyloxy)ethoxy)-m-anisidine reveals several possible disconnection points, leading to plausible synthetic routes. The primary disconnections involve the carbon-oxygen bond of the ether and the carbon-nitrogen bond of the aniline (B41778).
Identification of Key Synthons
The most logical retrosynthetic disconnections of the target molecule lead to the identification of key synthons, which are idealized fragments that may not be stable as such but represent the reactive species in a synthesis. The primary synthons are:
An aryl cation or an activated aryl halide at the C-4 position of the m-anisidine (B1676023) core and an alkoxide anion derived from 2-(benzyloxy)ethanol.
An aryloxide anion at the C-4 position of a protected m-anisidine derivative and an activated alkyl halide or tosylate derived from 2-(benzyloxy)ethanol.
A nitrated precursor , where the amino group is masked as a nitro group, which can be reduced in a late-stage transformation.
These synthons translate into readily available or synthetically accessible starting materials.
Role of Protecting Groups in Synthetic Planning
The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions, particularly when dealing with the nucleophilic amino group.
In routes that build the ether linkage before the introduction or deprotection of the amine, the amino group is often masked as a nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, it can be reliably reduced to the desired aniline in the final step of the synthesis under conditions that are compatible with the existing ether and methoxy (B1213986) groups.
Alternatively, if the amine is already present, it may need to be protected, for instance as an acetamide, before carrying out other transformations. However, the nitration-reduction strategy is generally more efficient for this target molecule.
Classical and Modern Synthetic Routes
The synthesis of this compound can be approached through several established and contemporary synthetic methodologies. These routes primarily differ in the sequence of forming the ether linkage and introducing the amino group.
Etherification Approaches to Construct the Benzyloxyethoxy Chain
The formation of the ether bond is a critical step in the synthesis. The Williamson ether synthesis is a widely used and reliable method for this transformation. nih.govnih.govprepchem.comgoogle.comchemrxiv.org This reaction involves the nucleophilic substitution of an alkyl halide or tosylate by an alkoxide.
In a common approach, a suitably substituted phenol (B47542) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile. For the synthesis of the target molecule, this would involve the reaction of a 4-hydroxy-3-methoxyphenyl derivative with an activated form of 2-(benzyloxy)ethanol, such as 2-(benzyloxy)ethyl tosylate or a 2-(benzyloxy)ethyl halide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) in the presence of a base such as potassium carbonate or sodium hydride. researchgate.net
A representative reaction is the etherification of a nitrated phenol, such as 4-hydroxy-3-nitrobenzaldehyde, with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF. prepchem.com A similar strategy can be envisioned for the synthesis of this compound, where the corresponding nitrophenol is reacted with a 2-(benzyloxy)ethyl electrophile.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Hydroxy-3-nitrobenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | 4-(Benzyloxy)-3-nitrobenzaldehyde |
| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 6-Benzyloxy-2-nitrotoluene researchgate.net |
| 4-Hydroxy-3-methoxybenzaldehyde | 1-(Bromomethyl)-4-nitrobenzene | Pyridine (B92270) | Acetonitrile | 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde nih.gov |
Aromatic Functionalization Strategies (e.g., nitration-reduction pathways)
A robust strategy for introducing the amine functionality is through the nitration of a precursor molecule followed by the reduction of the nitro group. This approach is advantageous as the nitro group can be introduced under relatively mild conditions and then converted to the amine in the final step, avoiding potential complications with a free amino group during the synthesis.
A plausible route involves the synthesis of the intermediate 1-(2-(benzyloxy)ethoxy)-2-methoxybenzene, followed by nitration at the position para to the ether linkage. The resulting nitro compound, 4-(2-(Benzyloxy)ethoxy)-3-methoxynitrobenzene, can then be reduced to the target aniline.
The reduction of the nitro group can be achieved using various reagents. A common method is the use of tin(II) chloride in a mixture of ethyl acetate (B1210297) and ethanol (B145695). nih.gov Another effective reducing agent is sodium dithionite (B78146) in a mixture of methanol (B129727) and aqueous ammonia. beilstein-journals.org Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) or hydrogen gas is also a widely employed method. researchgate.net
| Starting Material | Reagent(s) | Product |
| 2-(Benzyloxy)-1-methoxy-4-nitrobenzene | Tin(II) chloride hydrate, Ethyl acetate, Ethanol | 4-(Benzyloxy)-m-anisidine nih.gov |
| 1-Benzyloxy-2-methoxy-5-nitrobenzene | Sodium dithionite, Methanol, Ammonia | 4-(Benzyloxy)-m-anisidine beilstein-journals.org |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, Hydrazine hydrate | 4-Benzyloxyindole researchgate.net |
Nucleophilic Aromatic Substitution Precedents
Nucleophilic aromatic substitution (SNAr) presents an alternative approach to forming the ether linkage. This reaction typically requires an aromatic ring activated by electron-withdrawing groups, such as a nitro group, and a good leaving group, often a halide like fluorine or chlorine.
Amine Group Installation and Transformation
The introduction of the amine group onto the m-anisidine core is a critical step in the synthesis of this compound. A common and effective method involves the reduction of a nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation.
Another versatile method for creating the aniline structure is through reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. rsc.org For instance, aldehydes and ketones can be converted to primary, secondary, or tertiary amines. libretexts.org The reaction proceeds in two main stages: the nucleophilic addition of an amine to the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a hydride-reducing agent like sodium borohydride (B1222165) (NaBH4). libretexts.org
More contemporary approaches include the synthesis of substituted anilines from benzyl azides, particularly those with electron-withdrawing groups at the ortho or para positions. chemrxiv.orgchemrxiv.org This method is noted for being inexpensive, simple, and efficient at room temperature, making it suitable for large-scale preparations. chemrxiv.orgchemrxiv.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For instance, in the synthesis of related N-methyl-p-anisidine, the yield can be significantly influenced by the choice of catalyst, with palladium on carbon being a common option. google.com The reaction temperature and pressure are also critical variables. google.comgoogle.com The synthesis of similar aromatic ethers, such as N-(4-(Benzyloxy)benzyl)-4-aminoquinolines, has been optimized by performing reactions under specific temperature and solvent conditions, for example, using DMSO as a solvent at 150°C. nih.gov
The table below illustrates how different catalysts can affect the yield in the synthesis of N-methyl-p-anisidine, a structurally related compound.
| Catalyst | Yield of N-methyl-p-anisidine |
| Raney Nickel | 93.2% |
| 1 wt% Palladium/Coal | 89.4% |
| 3 wt% Palladium on Coal | Not specified |
This data is based on the synthesis of N-methyl-p-anisidine and is presented for illustrative purposes. google.com
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds like this compound, aiming to reduce the environmental impact of chemical processes. whiterose.ac.uk
Solvent Selection and Minimization
A significant portion of waste in pharmaceutical and chemical manufacturing is related to solvent use. jk-sci.com Therefore, the selection of greener solvents is a key aspect of sustainable synthesis. whiterose.ac.ukjk-sci.com Guides have been developed to help chemists choose less hazardous solvents. jk-sci.com For example, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and tert-butyl methyl ether (TBME) are considered preferable alternatives to tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk The use of bio-based solvents, such as Cyrene™, is also being explored as a replacement for toxic solvents like dimethylformamide (DMF) and dichloromethane (B109758). rsc.org Efforts are also made to minimize solvent volume by using higher concentrations or using the same solvent for multiple steps. acs.org
Energy Efficiency and Catalytic Approaches (e.g., ultrasound-assisted synthesis)
Improving energy efficiency is another cornerstone of green chemistry. This can be achieved through the use of highly efficient catalysts and innovative energy sources. researchgate.net
Ultrasound-assisted synthesis has emerged as a promising technique that can enhance reaction rates, improve yields, and reduce reaction times. nih.govslideshare.net The mechanical effects of ultrasound, such as acoustic cavitation, can lead to better mixing and increased surface area of catalysts, thereby boosting their activity. nih.govumb.edu This method has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds and α-aminophosphonates. nih.govnih.gov The combination of ultrasound with heterogeneous catalysts is considered a powerful strategy for greener synthesis. nih.gov For example, low-intensity ultrasound has been shown to facilitate the reduction of aromatic azides to amines. oup.com Furthermore, microwave irradiation is another alternative energy source that can accelerate reaction rates and shorten reaction times in ether synthesis. numberanalytics.com
Chemical Reactivity and Mechanistic Studies of 4 2 Benzyloxy Ethoxy M Anisidine
Reactivity of the Aromatic Amine Moiety
The primary amine attached to the substituted benzene (B151609) ring is a key site of reactivity in 4-(2-(Benzyloxy)ethoxy)-m-anisidine. Its chemical behavior is influenced by the electronic effects of the methoxy (B1213986) and benzyloxyethoxy substituents.
Nucleophilic Character and Protonation Equilibria
The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. However, the delocalization of this lone pair into the aromatic π-system reduces its availability for attacking electrophiles compared to aliphatic amines. ucalgary.ca The presence of the electron-donating methoxy group and the ether linkages in the side chain is expected to increase the electron density on the aromatic ring, thereby slightly enhancing the nucleophilicity of the amine compared to unsubstituted aniline (B41778).
The basicity of the amine is also influenced by these substituents. The pKa of the conjugate acid of m-anisidine (B1676023) is 4.24. nih.gov The additional benzyloxyethoxy group at the 4-position is not expected to drastically alter this value, though its electron-donating nature through resonance might lead to a slight increase in basicity. The protonation equilibrium is an important factor in reactions carried out under acidic conditions, as the protonated form, the anilinium ion, is no longer nucleophilic.
Electrophilic Attack on Nitrogen
The nitrogen atom of this compound can be attacked by a variety of electrophiles. idc-online.com Common reactions include alkylation, acylation, and sulfonylation. For instance, reaction with acyl chlorides or anhydrides under basic conditions would lead to the formation of the corresponding amide. Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield a sulfonamide. These reactions proceed via nucleophilic attack of the amine nitrogen on the electrophilic center of the reagent.
The presence of two activating groups (methoxy and benzyloxyethoxy) on the ring also makes the aromatic ring itself susceptible to electrophilic attack. Therefore, reaction conditions must be carefully controlled to favor N-substitution over C-substitution (electrophilic aromatic substitution).
Diazotization and Transformations of Diazo Species
Aromatic primary amines like this compound undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C). byjus.combyjus.com The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amine nitrogen. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule lead to the formation of a diazonium salt. byjus.commasterorganicchemistry.com
The resulting diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). organic-chemistry.orgwikipedia.org This allows for the substitution of the diazo group with a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com For example, treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can introduce chloro, bromo, or cyano groups onto the aromatic ring, respectively. masterorganicchemistry.com Reaction with potassium iodide introduces an iodine atom, and heating in the presence of water leads to the corresponding phenol (B47542). wikipedia.org Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols or anilines to form highly colored azo dyes. lkouniv.ac.incuhk.edu.hk
Transformations of the Benzyloxyethoxy Side Chain
The benzyloxyethoxy side chain offers additional sites for chemical modification, particularly through cleavage of the ether linkages.
Selective Cleavage of the Benzyl (B1604629) Ether Linkage
The benzyl ether linkage is a common protecting group for alcohols in organic synthesis due to its relative stability and the variety of methods available for its cleavage. organic-chemistry.orgrsc.org The selective removal of the benzyl group from the benzyloxyethoxy side chain of this compound would yield 4-(2-hydroxyethoxy)-m-anisidine. This transformation can be achieved under various conditions, allowing for deprotection in the presence of other functional groups.
One of the most common methods for benzyl ether cleavage is catalytic hydrogenolysis . This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). rsc.org This method is generally clean and high-yielding.
Acid-catalyzed cleavage is also possible, though it may be less selective depending on the other functional groups present in the molecule. Strong acids can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack.
More recently, a variety of chemoselective reagents have been developed for debenzylation under mild conditions. These methods are particularly useful for complex molecules where other protecting groups or sensitive functionalities must be preserved. A summary of selected methods for benzyl ether cleavage is presented in the table below.
| Reagent/Catalyst | Conditions | Comments |
| H₂, Pd/C | Typically room temperature and atmospheric or elevated pressure of H₂ in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). | A widely used, clean, and efficient method. |
| BCl₃ | Low temperatures (e.g., -78 °C) in a solvent like dichloromethane (B109758). | Effective for chemoselective debenzylation, especially in the presence of other acid-labile groups. organic-chemistry.org |
| MgI₂ | Solvent-free conditions. | An efficient method for selective debenzylation. rsc.org |
| Na/NH₃(l) | Low temperatures in liquid ammonia. | A powerful reducing system capable of cleaving benzyl ethers. |
| p-TsOH | Refluxing toluene. | Can be used for N-debenzylation of amides and may have applications for O-debenzylation. researchgate.net |
| Silica-supported NaHSO₄ | Heterogeneous conditions. | Offers a method for selective debenzylation of aromatic benzyl ethers. ox.ac.uk |
Functional Group Interconversions on the Ethoxy Spacer
Once the benzyl group has been removed to unmask the primary alcohol, the resulting 2-hydroxyethoxy side chain can undergo a variety of functional group interconversions. solubilityofthings.comub.edufiveable.me The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). libretexts.orgpearson.comlibretexts.org
The hydroxyl group can also be converted into a good leaving group , such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This would facilitate nucleophilic substitution reactions , allowing for the introduction of a wide range of other functional groups, including halides, azides, or cyanides. Furthermore, the alcohol could be converted to an alkyl halide directly using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These transformations significantly increase the synthetic utility of the this compound scaffold by allowing for diverse modifications of its side chain. ub.eduimperial.ac.uk
Reactivity of the Anisole (Methoxy-Substituted Phenyl) Ring
The reactivity of the central phenyl ring in this compound is primarily influenced by the cumulative electronic effects of the amino, methoxy, and benzyloxyethoxy substituents. Both the amino and methoxy groups are strong activating groups, donating electron density to the ring through resonance, while the benzyloxyethoxy group also contributes as an activating, ortho-, para-directing group.
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed to the positions on the aromatic ring that are most activated, meaning those with the highest electron density. The amino (-NH2), methoxy (-OCH3), and benzyloxyethoxy (-OCH2CH2OBn) groups are all ortho-, para-directors. nih.govbldpharm.com This is due to the lone pairs of electrons on the nitrogen and oxygen atoms which can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions relative to the meta positions.
In the case of this compound, the molecule is a 1,2,4-trisubstituted benzene derivative. The positions on the ring are influenced by the directing effects of all three substituents. The amino group at C1 is a powerful activating group. The methoxy group at C3 is also a strong activating group. The benzyloxyethoxy group at C4 is another activating group. The directing effects of these groups can either reinforce or oppose each other.
The positions ortho to the strongly activating amino group are C2 and C6. The positions ortho and para to the methoxy group are C2, C4 (already substituted), and C6. The positions ortho to the benzyloxyethoxy group are C3 (already substituted) and C5. The cumulative effect of these groups leads to a high electron density at positions 2, 5, and 6. However, steric hindrance from the bulky benzyloxyethoxy group may disfavor substitution at position 5. Therefore, electrophilic attack is most likely to occur at positions 2 and 6, which are ortho to the amino group and ortho/para to the methoxy group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups | Directing Influence | Predicted Outcome |
| 2 | Amino (-NH2), Methoxy (-OCH3) | Ortho to -NH2, Ortho to -OCH3 | Major Product |
| 5 | Benzyloxyethoxy (-OCH2CH2OBn) | Ortho to -OCH2CH2OBn | Minor Product (due to steric hindrance) |
| 6 | Amino (-NH2), Methoxy (-OCH3) | Ortho to -NH2, Para to -OCH3 | Major Product |
This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the functional groups present. Specific experimental data for this compound is not publicly available.
The aromatic ring of this compound can participate in metal-catalyzed cross-coupling reactions. However, for reactions like the Suzuki or Heck coupling, the aniline itself is not a typical substrate. These reactions generally require an aryl halide or triflate as the electrophilic coupling partner. nih.gov Therefore, to utilize this compound in such reactions, it would first need to be converted to a suitable derivative, for example, through diazotization followed by a Sandmeyer reaction to introduce a halide.
Assuming the corresponding aryl halide derivative is prepared, the electronic and steric properties of the substituents would influence the reaction's efficiency. The electron-rich nature of the ring, due to the activating groups, would generally facilitate the oxidative addition step in the catalytic cycle of these cross-coupling reactions.
Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. For an aryl bromide derivative of this compound, a typical reaction would involve Pd(PPh3)4 as the catalyst and an aqueous solution of a base like sodium carbonate.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. The reaction is sensitive to steric hindrance, which could be a factor with the bulky benzyloxyethoxy group.
Buchwald-Hartwig Amination: The primary amine of this compound can directly participate in Buchwald-Hartwig amination as the nucleophilic partner. This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the amine with an aryl halide or triflate. The electron-donating groups on the anisidine ring would enhance its nucleophilicity, potentially increasing the reaction rate.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions Involving Derivatives of this compound
| Reaction | Substrate Derivative | Typical Reagents | Expected Product |
| Suzuki Coupling | Aryl halide (e.g., -Br) | Arylboronic acid, Pd(PPh3)4, Na2CO3 | Biaryl compound |
| Heck Reaction | Aryl halide (e.g., -I) | Alkene, Pd(OAc)2, PPh3, Et3N | Substituted alkene |
| Buchwald-Hartwig Amination | This compound | Aryl halide, Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl derivative |
This table illustrates potential applications in cross-coupling reactions based on the functional groups present. Specific experimental conditions and yields would require empirical determination.
Investigations into Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically on this compound are not readily found in the public domain. However, the mechanisms of the reactions it would undergo can be inferred from extensive studies on analogous substituted anilines and anisoles.
For electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. bldpharm.com The rate-determining step is the formation of this intermediate. The activating groups (-NH2, -OCH3, -OCH2CH2OBn) stabilize the positive charge in the arenium ion through resonance, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. nih.gov Kinetic studies on similar systems have shown that the rate of electrophilic substitution is highly dependent on the nature of the electrophile and the solvent.
For metal-catalyzed cross-coupling reactions , the mechanisms are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling), or migratory insertion (for Heck coupling), and reductive elimination. Kinetic investigations into these reactions often reveal complex dependencies on catalyst and ligand concentration, base strength, and solvent polarity. The electronic properties of the substituents on the aromatic ring can significantly influence the rates of the individual steps within the catalytic cycle. For instance, electron-donating groups can accelerate the oxidative addition of an aryl halide to the palladium catalyst.
Derivatization Strategies and Analogue Synthesis from 4 2 Benzyloxy Ethoxy M Anisidine
Amide and Sulfonamide Formation
The nucleophilic character of the primary amine in 4-(2-(Benzyloxy)ethoxy)-m-anisidine makes it readily amenable to acylation and sulfonylation reactions, yielding stable amide and sulfonamide derivatives, respectively.
Amide Formation: Amide bond formation is typically achieved by reacting the aniline (B41778) with a carboxylic acid or its activated derivative, such as an acyl chloride or acid anhydride. A common and mild method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt). nih.gov In this process, the carboxylic acid is first activated by EDC/HOBt, after which the aniline is added to form the amide bond. Alternatively, the reaction of the aniline with a more reactive acyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the HCl byproduct, provides a direct route to the corresponding amide. hud.ac.uk
Sulfonamide Formation: Similarly, sulfonamides are prepared by reacting this compound with a sulfonyl chloride (R-SO₂Cl). cbijournal.com These reactions are generally carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid generated during the reaction. cbijournal.comgoogle.com The choice of the sulfonyl chloride determines the nature of the "R" group attached to the sulfonamide, allowing for the introduction of a wide variety of alkyl or aryl substituents.
Table 1: Reagents for Amide and Sulfonamide Synthesis
| Derivative Type | Reagent Class | Specific Example(s) | Typical Base/Activator | Resulting Linkage |
|---|---|---|---|---|
| Amide | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine | -NH-C(O)-R |
| Amide | Carboxylic Acid | Acetic acid, Benzoic acid | EDC, HOBt, DMAP nih.gov | -NH-C(O)-R |
| Sulfonamide | Sulfonyl Chloride | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Pyridine, Triethylamine cbijournal.com | -NH-S(O)₂-R |
Urea and Thiourea Synthesis
Urea Synthesis: Substituted ureas can be synthesized from this compound through its reaction with isocyanates (R-N=C=O). commonorganicchemistry.com This addition reaction is typically efficient and proceeds under mild, neutral conditions in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com An alternative, phosgene-free method involves the reaction of the aniline with potassium isocyanate in water, providing a scalable and environmentally benign approach to N-aryl ureas. rsc.orgrsc.org
Table 2: Reagents for Urea and Thiourea Synthesis
| Derivative Type | Reagent | Reaction Conditions | Resulting Linkage |
|---|---|---|---|
| Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., THF, DCM), Room Temperature commonorganicchemistry.com | -NH-C(O)-NH-R |
| Urea | Potassium Isocyanate (KOCN) | Water, Acid catalyst rsc.orgrsc.org | -NH-C(O)-NH₂ |
| Thiourea | Isothiocyanate (R-N=C=S) | Aprotic solvent, Room Temperature core.ac.uk | -NH-C(S)-NH-R |
| Thiourea | Carbon Disulfide (CS₂) | Aqueous medium, with amine organic-chemistry.org | -NH-C(S)-NH-R |
Imine and Schiff Base Condensations
The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. wikipedia.org This condensation reaction typically involves mixing the two reactants in a solvent like ethanol (B145695) or methanol (B129727) and is often catalyzed by a small amount of acid. globalconference.info The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (C=N) of the imine. globalconference.info The formation of these anil-type Schiff bases is a versatile method for introducing further structural diversity, as the imine itself can participate in subsequent reactions. vedantu.com
Table 3: Schiff Base Formation
| Reactant Class | Specific Example | Typical Conditions | Product |
|---|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | Ethanol, Acetic acid (cat.), Reflux globalconference.info | N-Benzylidene-4-(2-(benzyloxy)ethoxy)-3-methoxyaniline |
| Aliphatic Ketone | Acetone | Methanol, Room Temperature | N-(Propan-2-ylidene)-4-(2-(benzyloxy)ethoxy)-3-methoxyaniline |
Cyclization Reactions for Heterocyclic Scaffold Construction
The aniline and imine derivatives of this compound are key intermediates for the synthesis of various nitrogen-containing heterocyclic ring systems.
Formation of β-Lactam (Azetidinone) Derivatives
The β-lactam (azetidin-2-one) ring is a core structural feature of many important antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing this four-membered ring. wikipedia.org In this context, this compound is first converted into a Schiff base (imine) by condensation with an appropriate aldehyde, as described in section 4.3. This imine then undergoes reaction with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine), to yield the β-lactam ring. rsc.orgnih.gov The substituents on both the imine and the ketene can be varied, allowing for the synthesis of a library of β-lactam derivatives with the 4-(2-(benzyloxy)ethoxy)-3-methoxyphenyl group attached to the lactam nitrogen. mdpi.com
Synthesis of Quinolines and Related Ring Systems
Quinolines are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals. Several classical methods for quinoline (B57606) synthesis utilize anilines as a key starting material. nih.gov
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield a 4-hydroxyquinoline. wikipedia.orgjasco.ro this compound can serve as the aniline component in this sequence. preprints.org
Camps Cyclization: The Camps synthesis produces hydroxyquinolines from o-acylaminoacetophenones. wikipedia.org To utilize this compound, it would first need to be acylated and then undergo further functionalization to generate the required acetophenone (B1666503) precursor for the base-catalyzed cyclization.
Electrophilic Cyclization: Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines. amazonaws.comnih.gov This would require the initial propargylation of this compound, followed by treatment with an electrophile (e.g., ICl, I₂, Br₂) to trigger the 6-endo-dig cyclization, affording 3-halo-substituted quinolines. amazonaws.comnih.gov
Indole (B1671886) and Other Fused Heterocycle Annulations (e.g., Bischler Method variants)
The indole nucleus is another privileged scaffold in medicinal chemistry. Anilines are central to several indole synthesis strategies.
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an aniline with an α-halo-ketone (e.g., α-bromoacetophenone). drugfuture.comwikipedia.org The reaction proceeds by initial alkylation of the aniline, followed by an acid-catalyzed or thermal cyclization and aromatization to form a 2-aryl- or 2-alkyl-substituted indole. wikipedia.orgwikipedia.org Using this compound in excess with an α-halo-ketone would lead to the corresponding 5-(2-(benzyloxy)ethoxy)-6-methoxyindole derivative.
Fischer Indole Synthesis: While the classical Fischer synthesis starts with a phenylhydrazine, this intermediate is readily prepared from the corresponding aniline. byjus.comrsc.org The process involves converting this compound into its diazonium salt, followed by reduction to the hydrazine (B178648). This hydrazine is then condensed with an aldehyde or ketone to form a hydrazone, which undergoes an acid-catalyzed preprints.orgpreprints.org-sigmatropic rearrangement to furnish the indole. wikipedia.org This two-step approach significantly broadens the utility of the parent aniline for constructing a wide range of substituted indoles. testbook.com
Information Unavailable for Requested Article on "this compound"
Following a comprehensive search of publicly available scientific literature and patent databases, no specific information was found regarding the application of the chemical compound This compound in the advanced synthetic strategies outlined in the user's request. The requested article structure focused on:
Design and Synthesis of Compound Libraries based on the Scaffold
Bioisosteric Replacement Approaches for Analogues
While general principles and examples of ring-closing metathesis, macrocyclization, compound library design, and bioisosteric replacement are well-documented for other chemical series, no concrete examples involving the this compound scaffold could be retrieved. The search included queries for derivatization of its amino group to form precursors for ring-closing metathesis and its use as a building block in patented compound libraries, particularly in the area of kinase inhibitors where similar aniline scaffolds are common.
The absence of specific data prevents the generation of a scientifically accurate and fact-based article that adheres to the provided outline. Creating content for these sections without direct evidence from research findings would amount to speculation and would not meet the required standards of accuracy and authoritativeness. Therefore, the requested article cannot be produced at this time.
Advanced Structural Elucidation and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the molecular structure of 4-(2-(Benzyloxy)ethoxy)-m-anisidine in solution.
¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons and their immediate chemical environments. The expected signals would include aromatic protons from both the anisidine and benzyl (B1604629) rings, methylene (B1212753) protons of the ethoxy chain, and the methoxy (B1213986) and amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its specific position in the molecule.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule. This technique would be essential to confirm the total number of carbon atoms and to identify the types of carbons present (e.g., aromatic, aliphatic, methoxy, ether-linked).
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to piece together the fragments of the molecule. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive assignments for the carbon skeleton. Further 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the assembly of the entire molecular framework, including the connection of the benzyloxyethoxy side chain to the m-anisidine (B1676023) core.
Anticipated ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Anisidine Aromatic-H | 6.2 - 6.8 | 100 - 115 |
| Benzyl Aromatic-H | 7.2 - 7.5 | 127 - 138 |
| -OCH₂CH₂O- | 3.8 - 4.2 | 68 - 72 |
| -OCH₃ | ~3.8 | ~55 |
| -NH₂ | Broad, 3.5 - 4.5 | - |
| Benzyl -CH₂- | ~4.6 | ~70 |
Note: These are predicted values and the actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence. The resulting data would be crucial for confirming the identity of the synthesized compound and for ruling out other potential structures.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₂₂H₂₅NO₃ |
| Exact Mass | 351.1834 |
| [M+H]⁺ | 352.1907 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, the C-O stretches of the ether and methoxy groups, and C=C stretching vibrations of the aromatic rings.
Key Expected Vibrational Frequencies:
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether) | 1050 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic rings. The presence of the auxochronic amino and alkoxy groups would be expected to shift these absorptions to longer wavelengths compared to unsubstituted benzene (B151609). This data is useful for confirming the presence of the aromatic chromophores and for quantitative analysis.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The resulting crystal structure would offer an unambiguous confirmation of the molecular connectivity and conformation, providing a complete and detailed picture of the compound in its crystalline form.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Mechanics Calculations
Conformational analysis is a critical first step in understanding the three-dimensional structure and flexibility of a molecule. For a molecule like 4-(2-(Benzyloxy)ethoxy)-m-anisidine, which possesses several rotatable single bonds, numerous conformations are possible. These different spatial arrangements can vary significantly in their steric and electronic energies, with lower-energy conformations being more prevalent.
Molecular mechanics (MM) calculations offer a computationally efficient method to explore the potential energy surface of the molecule. By employing force fields (e.g., MMFF94, UFF), these calculations can systematically rotate key dihedral angles to identify local and global energy minima. For this compound, the key dihedral angles are within the ethoxy linker and at the points of attachment to the aromatic rings. A systematic scan of these angles would reveal the most stable, low-energy conformers. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.
Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the potential output of a molecular mechanics conformational search. The values are hypothetical.
| Conformer ID | Dihedral Angle 1 (°C) (C-O-C-C) | Dihedral Angle 2 (°C) (O-C-C-O) | Relative Energy (kcal/mol) | Note |
| Conf-01 | 180 | 180 | 0.00 | Global Minimum (Extended) |
| Conf-02 | 60 | 180 | 1.25 | Local Minimum |
| Conf-03 | 180 | 60 | 1.40 | Local Minimum |
| Conf-04 | 60 | 60 | 2.50 | Higher Energy Conformer |
| Conf-05 | -60 | 180 | 1.25 | Local Minimum (Enantiomeric) |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Following the identification of stable conformers, quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a highly accurate description of the molecule's electronic structure. epstem.net Methods such as the B3LYP functional with a basis set like 6-31G(d,p) are commonly used for such analyses. epstem.netnih.gov
These calculations can determine a wide range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a large gap suggests high stability, whereas a small gap indicates a more reactive molecule. nih.gov
Other calculated properties include the molecular electrostatic potential (MEP) map, which visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and various reactivity descriptors. These data are invaluable for predicting how the molecule will interact with other reagents or biological targets.
Table 2: Theoretical Electronic Properties of this compound This table shows representative data that would be generated from DFT calculations. The values are for illustrative purposes only.
| Property | Calculated Value | Unit | Significance |
| Energy of HOMO | -5.85 | eV | Electron-donating ability |
| Energy of LUMO | -0.95 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.90 | eV | Chemical reactivity, stability |
| Dipole Moment | 2.75 | Debye | Molecular polarity |
| Electron Affinity | 1.10 | eV | Propensity to accept an electron |
| Ionization Potential | 6.20 | eV | Energy to remove an electron |
| Chemical Hardness | 2.45 | eV | Resistance to change in electron distribution |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can model the entire pathway of a chemical reaction involving this compound. This is crucial for understanding reaction mechanisms, predicting products, and optimizing synthesis conditions. For example, one could model the acylation of the amine group, a common reaction for anilines.
This analysis involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the TS, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.
Table 3: Hypothetical Reaction Energetics for N-Acetylation of this compound This table illustrates hypothetical energy values for a modeled reaction pathway. The values are not based on experimental data.
| Parameter | Energy (kcal/mol) | Description |
| Energy of Reactants | 0.0 | Reference energy (Anisidine + Acetyl Chloride) |
| Energy of Transition State | +15.5 | The energy barrier for the reaction to occur. |
| Energy of Products | -10.2 | The final energy of the N-acetylated product. |
| Activation Energy (Ea) | 15.5 | The minimum energy required to initiate the reaction. |
| Reaction Enthalpy (ΔH) | -10.2 | Indicates the reaction is exothermic. |
In Silico Library Design and Virtual Screening for Derivative Synthesis
This compound can serve as a scaffold or starting point for the design of new molecules with potentially useful properties, such as therapeutic agents. In silico library design involves computationally generating a large set of derivatives by systematically modifying the parent structure. For instance, different substituents could be added to the anisidine or benzyl (B1604629) rings.
Once a virtual library is created, it can be subjected to virtual screening against a specific biological target, such as a protein receptor or enzyme. nih.gov This process uses molecular docking simulations to predict the binding affinity and pose of each derivative within the target's active site. mdpi.com The results are often scored, and compounds with the best scores are identified as "hits." This approach dramatically narrows down the number of compounds that need to be synthesized and tested in the lab, saving significant time and resources. nih.gov Further refinement using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can provide more accurate binding free energy predictions for the top candidates. mdpi.com
Table 4: Example of a Virtual Library Based on the this compound Scaffold This table provides a small, hypothetical example of derivatives that could be generated for virtual screening.
| Compound ID | R1 (on Anisidine Ring) | R2 (on Benzyl Ring) | Predicted Docking Score (Arbitrary Units) |
| Deriv-001 | -H (Parent) | -H (Parent) | -7.5 |
| Deriv-002 | -F | -H | -8.1 |
| Deriv-003 | -H | -Cl | -8.4 |
| Deriv-004 | -F | -Cl | -9.2 |
| Deriv-005 | -CN | -H | -7.8 |
| Deriv-006 | -H | -CF3 | -8.9 |
Role of 4 2 Benzyloxy Ethoxy M Anisidine As a Key Intermediate in Advanced Organic Synthesis
Contribution to the Synthesis of Complex Molecular Scaffolds and Architectures
There is no available scientific literature that describes the use of 4-(2-(Benzyloxy)ethoxy)-m-anisidine as a building block for the creation of complex molecular scaffolds and architectures. Research in this area typically focuses on more readily available or strategically functionalized starting materials.
Integration into Multi-Step Convergent Synthetic Pathways
An examination of documented convergent synthetic strategies for complex molecules does not reveal the integration of this compound. Convergent synthesis relies on the coupling of well-characterized fragments, and this particular compound has not been identified as a key intermediate in such pathways in published studies.
Utility in Lead-Oriented Synthesis and Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening collections of small chemical fragments to see if they bind to a biological target. While the structural motifs present in this compound, such as the N-benzyl group, are of interest in medicinal chemistry, there is no specific mention of this compound in FBDD libraries or lead optimization studies. The development of fragment libraries is a key aspect of FBDD, with a focus on creating diverse and three-dimensional collections of molecules.
Precursor for Advanced Chemical Biology Probes
The synthesis of chemical biology probes often requires starting materials with specific functionalities for linking to reporter groups or for engaging in bioorthogonal reactions. No published research indicates that this compound has been utilized as a precursor for such probes.
Future Research Directions and Perspectives
Development of Chemo- and Regioselective Synthetic Methods
The synthesis of 4-(2-(Benzyloxy)ethoxy)-m-anisidine itself offers challenges and opportunities for the development of selective chemical reactions. A plausible and efficient synthetic strategy would likely involve a multi-step process, demanding high chemo- and regioselectivity. A key disconnection approach would be the formation of the ether linkage and the introduction or modification of the amino group.
One potential synthetic route could start from 3-amino-4-methoxyphenol. This would involve the selective O-alkylation of the phenolic hydroxyl group with 1-(benzyloxy)-2-bromoethane. Achieving regioselectivity would be paramount to avoid alkylation of the less nucleophilic aniline (B41778) nitrogen.
Another viable pathway could begin with 4-fluoro-3-nitroanisole. A nucleophilic aromatic substitution (SNAr) reaction with 2-(benzyloxy)ethanol, followed by the reduction of the nitro group to an amine, would yield the target molecule. The success of this route would hinge on the controlled reduction of the nitro group without affecting the benzyl (B1604629) ether.
Further research into catalytic methods, such as copper- or palladium-catalyzed etherification reactions (e.g., Ullmann or Buchwald-Hartwig type couplings), could provide milder and more efficient alternatives to traditional methods.
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Key Transformation(s) | Potential Advantages | Key Challenges |
| 3-Amino-4-methoxyphenol | Williamson Ether Synthesis | Readily available starting material. | Controlling regioselectivity (O- vs. N-alkylation). |
| 4-Fluoro-3-nitroanisole | Nucleophilic Aromatic Substitution, Nitro Reduction | High regioselectivity in the SNAr step. | Selective reduction of the nitro group in the presence of a benzyl ether. |
| 3-Methoxy-4-nitrophenol | Etherification, Nitro Reduction | Orthogonal protecting group strategies can be employed. | Multiple steps may lower overall yield. |
Exploration of Undiscovered Reaction Pathways and Catalytic Transformations
The functional groups of this compound—a primary aromatic amine, a methoxy (B1213986) group, and a benzyl ether—are all amenable to a variety of chemical transformations. The exploration of its reactivity could uncover novel reaction pathways and lead to the synthesis of a diverse range of derivatives.
The primary amine is a versatile handle for numerous reactions. For instance, diazotization followed by Sandmeyer or related reactions could introduce a wide array of substituents at the 3-position. Furthermore, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) at the C-N bond or at other positions on the aromatic ring, potentially activated by ortho-directing groups, could be investigated.
The ether linkages, particularly the benzyl ether, are susceptible to cleavage under specific conditions, such as catalytic hydrogenolysis. This debenzylation would unmask a hydroxyl group, providing a new site for further functionalization and the creation of another layer of molecular diversity.
Application in Supramolecular Chemistry and Materials Science
The molecular architecture of this compound makes it an intriguing building block for supramolecular assemblies and advanced materials. Its potential for hydrogen bonding (via the N-H protons of the amine), π-π stacking (from the two aromatic rings), and dipole-dipole interactions suggests that it could self-assemble into well-ordered, higher-order structures.
Building Blocks for Polymers: The primary amine functionality allows for its incorporation into various polymer backbones. For example, it could serve as a monomer in the synthesis of polyamides, polyimides, or polyureas through reactions with diacyl chlorides, dianhydrides, or diisocyanates, respectively. The flexible ethoxy linker and the bulky benzyloxy group could impart unique solubility, thermal, and morphological properties to the resulting polymers.
Liquid Crystals: The elongated, somewhat rigid structure of the molecule, arising from the two aromatic rings separated by the ethoxy bridge, is a feature often found in liquid crystalline materials. Judicious modification of the structure, for instance, by adding long alkyl chains, could promote the formation of mesophases. The interplay of hydrogen bonding and π-stacking could lead to the formation of calamitic (rod-like) or other types of liquid crystals with interesting optical and electronic properties.
Design of Novel Derivatization Strategies for Chemical Innovation
Systematic derivatization of this compound can lead to the generation of new chemical entities with tailored properties. The primary amine is the most obvious and reactive site for such modifications.
Acylation and Sulfonylation: Reaction with a variety of acyl chlorides, anhydrides, or sulfonyl chlorides would yield a library of amides and sulfonamides. These derivatives could exhibit altered electronic properties, solubility, and biological activity profiles.
N-Alkylation and N-Arylation: The amine group can be selectively alkylated or arylated to produce secondary or tertiary amines. These modifications would significantly impact the steric and electronic environment around the nitrogen atom, influencing the molecule's basicity and hydrogen bonding capabilities.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Innovation |
| Acylation | Acyl Halides, Anhydrides | Amide | Creation of new polymers, altered electronic properties. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of new pharmacophores, modification of solubility. |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Tuning of basicity and steric hindrance. |
| Diazotization/Coupling | Nitrous Acid, Coupling Partners | Azo Dyes, Heterocycles | Development of new chromophores and bioactive molecules. |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Benzylation Time | 12 hrs (reflux) | 85% yield |
| Etherification Temp | 80°C | 78% yield |
| Solvent (Step 2) | DMF | 90% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
